5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide
Description
Properties
Molecular Formula |
C6H8N6O |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-amino-5-(cyanomethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide |
InChI |
InChI=1S/C6H8N6O/c7-2-1-3-4(6(9)12-13)5(8)11-10-3/h13H,1H2,(H2,9,12)(H3,8,10,11) |
InChI Key |
WHLZEVXIZGIWCX-UHFFFAOYSA-N |
Isomeric SMILES |
C(C#N)C1=C(C(=NN1)N)/C(=N/O)/N |
Canonical SMILES |
C(C#N)C1=C(C(=NN1)N)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically involves the reaction of hydrazine derivatives with carbonitriles or related electrophilic species under controlled conditions. The key steps include:
- Formation of the pyrazole ring via cyclocondensation or cycloaddition methods
- Introduction of the cyanomethyl group through nucleophilic substitution or coupling reactions
- Installation of the N-hydroxy carboximidamide functionality by selective oxidation or amidination reactions
Refluxing in organic solvents such as toluene or dimethylformamide (DMF) and the use of catalysts or specific reagents enhance yield and selectivity.
Detailed Preparation Method from Literature
A representative preparation method involves:
- Starting with hydrazine derivatives reacting with carbonitrile precursors to form the pyrazole core.
- The cyanomethyl group is introduced via reaction with cyanomethyl halides or related reagents.
- The N-hydroxy carboximidamide group is formed by reaction with hydroxylamine derivatives or through oxidative amidination.
For example, the synthesis of related pyrazole derivatives such as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has been reported by El-Qaliei et al. (2022), where the amino-pyrazole intermediate reacts with electrophilic species to yield substituted pyrazolo-pyrimidine derivatives, demonstrating the versatility of the cyanomethyl-pyrazole intermediate.
Experimental Data and Reaction Conditions
| Step | Reagents & Conditions | Description | Yield & Physical Data |
|---|---|---|---|
| 1 | Hydrazine derivative + carbonitrile | Cyclocondensation to form pyrazole ring | High yield, typically >70% |
| 2 | Cyanomethyl halide (e.g., bromomethyl cyanide) | Nucleophilic substitution to introduce cyanomethyl group | Moderate to high yield |
| 3 | Hydroxylamine or N-hydroxy amidine reagents | Amidination to form N-hydroxy carboximidamide | Yields vary, optimized by solvent and temperature |
| 4 | Reflux in DMF or toluene, with or without catalysts | Reaction time: 3-24 hours depending on step | Purification by recrystallization or chromatography |
- IR spectroscopy confirms functional groups: characteristic bands for NH2, C≡N, and N-OH groups.
- ^1H and ^13C NMR spectroscopy validate the substitution pattern on the pyrazole ring.
- Elemental analysis and mass spectrometry confirm molecular formula and purity.
Mechanistic Insights
The formation of the pyrazole ring and subsequent functionalization proceeds via:
- Michael addition of the exocyclic amino group to electrophilic intermediates (e.g., enamines or activated carbonyls).
- Elimination reactions (e.g., loss of dimethylamine or water) to stabilize the heterocyclic system.
- Nucleophilic attack by hydroxylamine derivatives to form the N-hydroxy carboximidamide moiety.
These steps are supported by reaction schemes and mechanistic proposals in the literature, such as the Michael addition-elimination pathway described by El-Qaliei et al..
Comparative Table of Preparation Methods
| Preparation Aspect | Method 1: Hydrazine + Carbonitrile | Method 2: Cycloaddition | Method 3: Multicomponent Synthesis |
|---|---|---|---|
| Starting Materials | Hydrazine derivatives, cyanomethyl halides | Alkynes + diazo compounds | Hydrazines + carbonyl + electrophiles |
| Reaction Conditions | Reflux in DMF/toluene, 3-24 h | Catalyzed by Zn triflate, room temp | One-pot, mild heating |
| Yield Range | 60-85% | 70-90% | 65-80% |
| Advantages | Straightforward, scalable | High regioselectivity | Efficient, fewer steps |
| Limitations | Requires careful control of conditions | Catalyst cost | Possible side reactions |
Summary of Research Findings
- The preparation of 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is well-established through hydrazine-carbonitrile chemistry.
- Reaction optimization involves solvent choice, temperature control, and reagent stoichiometry to maximize yield and purity.
- Analytical techniques such as NMR, IR, and elemental analysis are essential for confirming structure.
- The compound serves as a versatile intermediate for synthesizing biologically active pyrazole derivatives with potential pharmaceutical applications.
Chemical Reactions Analysis
Reactions with Electrophilic Reagents
The cyanomethyl and amino groups enable nucleophilic substitutions. A key example is its reaction with chloroacetyl chloride to form chloroacetamide derivatives:
-
Product : 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide (10 ).
This intermediate reacts further with S-nucleophiles (e.g., 3-cyanopyridine-2-thiolates) to yield thieno[2,3-b]pyridines (11 ) via Thorpe–Ziegler cyclization :
Cyclization Reactions
The compound participates in multicomponent cyclizations. For example, with β-cycloketols (e.g., 1a,b) in acetic acid:
-
Product : 4,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinazolines (9a,b ) .
-
Mechanism : Initial NH attack at the cycloketol’s C-1, followed by intramolecular NH attack on the ester carbonyl .
Mechanistic Insights
-
Electrophilic Reactivity : The cyanomethyl group’s electrophilic carbon participates in nucleophilic attacks, enabling C–S or C–N bond formation .
-
Tautomerism Influence : The hydroxyimino group (N–OH) may tautomerize, affecting regioselectivity in cyclization reactions .
Catalytic and Solvent Effects
-
Solvent Optimization : Toluene and DMF are preferred for acetylation and nucleophilic substitutions, respectively .
-
Catalysts : Silica-supported nanoparticles improve yields in mechanochemical syntheses.
This compound’s reactivity profile highlights its versatility in synthesizing heterocyclic scaffolds, with applications in medicinal chemistry and materials science. Further studies could explore its potential in asymmetric catalysis or bioactive molecule development .
Scientific Research Applications
5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is a pyrazole derivative featuring an amino group, a cyanomethyl group, and a hydroxyl group attached to the pyrazole ring, with the molecular formula . The compound also has a carboximidamide functional group, which may give it biological activity and allow it to react in different ways.
Chemical Properties and Reactions
The chemical behavior of 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is influenced by its amino and hydroxyl functional groups. This allows it to participate in a variety of reactions, demonstrating its flexibility in synthetic organic chemistry.
Potential Applications
5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide and similar pyrazole derivatives are known for having diverse pharmacological properties. Though the specific biological activities of this compound have not been thoroughly researched, its structural features suggest it could have therapeutic applications.
Interaction Studies
Interaction studies are important for understanding the biological mechanisms of 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide. Preliminary studies could look into:
- Protein Binding Assays Determining how the compound interacts with target proteins.
- Cell-Based Assays Evaluating the compound's effects on cellular function.
- Enzyme Inhibition Studies Assessing the compound's ability to inhibit specific enzymes.
These studies can give insight into the compound's therapeutic potential and help guide future development.
Structural Comparisons
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-3-methyl-1H-pyrazole | Contains a methyl group instead of cyanomethyl | Exhibits different biological activities due to structural variation |
| 5-Amino-3-(carbamoylmethyl)-1H-pyrazole | Has a carbamoyl functional group | Potentially enhanced solubility and bioactivity |
| 5-Amino-3-(phenylmethyl)-1H-pyrazole | Substituted with a phenylmethyl group | May demonstrate unique interactions with biological targets |
Mechanism of Action
The mechanism of action of 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby inhibiting its activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrazole derivatives with substituents at positions 3, 4, and 5 are widely studied. Below is a comparative analysis of key analogues:
Spectral and Physicochemical Data
Research Findings and Implications
- : Pyrazole carboxamides (e.g., 3a–3p) exhibit moderate yields (62–71%) and stability, but their lack of hydroxy groups limits their interaction with polar biological targets. The target compound’s hydroxy-carboximidamide could address this limitation .
- : The cyano-substituted analogue forms fused quinazolines, suggesting that the target compound’s carboximidamide may enable analogous cyclizations with distinct regioselectivity .
Biological Activity
5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is a pyrazole derivative that exhibits potential biological activities due to its unique molecular structure, which includes an amino group, a cyanomethyl group, and a hydroxyl group attached to the pyrazole ring. This compound has garnered interest in medicinal chemistry for its possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is , with a molecular weight of approximately 196.17 g/mol. The presence of functional groups such as amino and hydroxyl enhances its reactivity and interaction potential in biological systems .
Structure-Activity Relationship (SAR)
The biological activity of 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide can be influenced by its structural features. The following table summarizes related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-3-methyl-1H-pyrazole | Methyl group instead of cyanomethyl | Different biological activities due to structural variation |
| 5-Amino-3-(carbamoylmethyl)-1H-pyrazole | Carbamoyl functional group | Potentially enhanced solubility and bioactivity |
| 5-Amino-3-(phenylmethyl)-1H-pyrazole | Substituted with a phenylmethyl group | May demonstrate unique interactions with biological targets |
These variations highlight how substituents on the pyrazole ring can significantly influence both chemical reactivity and biological activity .
Case Studies and Research Findings
While direct studies on 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide are sparse, research on related pyrazoles provides insights into its potential applications:
- Antiviral Activity : A study on pyrazolic compounds indicated that certain derivatives effectively inhibited HIV replication without belonging to traditional drug classes, suggesting novel mechanisms of action .
- Anti-inflammatory Studies : Research has shown that other pyrazoles can inhibit inflammatory markers significantly in vitro, indicating that 5-Amino-3-(cyanomethyl)-N-hydroxy could similarly affect inflammatory pathways .
- Microbiological Screening : A broad screening of functionalized pyrazoles revealed antimicrobial properties across various strains, supporting the hypothesis that this compound may also exhibit similar activities .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, using a pyrazole-thiol derivative (e.g., 5-(substituted)-1,3,4-oxadiazole-2-thiol) with K₂CO₃ as a base in N,N-dimethylformamide (DMF) at room temperature, followed by purification via column chromatography . Optimization includes adjusting molar ratios (e.g., 1:1.2 for thiol:alkyl chloride) and monitoring reaction progress via TLC. Yield improvements may require inert atmospheres (N₂/Ar) or controlled temperature gradients.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodology : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., cyanomethyl at δ ~3.5 ppm for CH₂) and hydroxyimidamide protons.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 45.2%, H: 3.8%, N: 32.1%) .
Q. What solvent systems are suitable for recrystallizing this compound, and how does solvent choice impact crystal morphology?
- Methodology : Ethanol-water mixtures (7:3 v/v) or DCM-hexane gradients are effective. Polar solvents favor needle-like crystals, while non-polar systems yield blocky crystals. Monitor solubility via differential scanning calorimetry (DSC) to avoid polymorphic inconsistencies .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound against enzymatic targets?
- Methodology :
Target Selection : Identify enzymes with conserved active sites (e.g., kinases, hydrolases) using UniProt or PDB.
Docking Software : Use AutoDock Vina or Schrödinger Maestro. Protonate the compound at physiological pH and minimize energy with MMFF94 force fields.
Validation : Compare docking scores (ΔG) with known inhibitors (e.g., RMSD <2.0 Å). Validate via MD simulations (100 ns) to assess binding stability .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Dynamic Effects : Assess tautomerism (e.g., hydroxyimidamide ↔ oxime) via variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C).
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen environments .
- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure .
Q. How can researchers design SAR studies to optimize the compound’s pharmacokinetic properties?
- Methodology :
- Modification Sites : Replace the cyanomethyl group with electron-withdrawing substituents (e.g., CF₃) to enhance metabolic stability.
- In Vitro Assays : Measure LogP (shake-flask method) and plasma protein binding (ultrafiltration) to correlate hydrophobicity with bioavailability.
- Metabolite ID : Use LC-MS/MS to identify Phase I/II metabolites in hepatocyte incubations .
Q. What experimental approaches validate the compound’s role in modulating reactive oxygen species (ROS) pathways?
- Methodology :
- Cell-Based Assays : Treat HUVECs or HEK293 cells with the compound (1–50 µM) and measure ROS via DCFH-DA fluorescence.
- Enzymatic Assays : Test inhibition of NADPH oxidase (IC₅₀) using lucigenin-enhanced chemiluminescence.
- Gene Expression : Perform qPCR for ROS-related genes (e.g., NOX4, SOD1) .
Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, solvent grade) to mitigate batch variability .
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal (e.g., neutralization of cyanide byproducts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
